molecular formula C32H36N6O12 B6347093 Mca-Ala-Pro-Lys(Dnp)-OH CAS No. 305336-82-7

Mca-Ala-Pro-Lys(Dnp)-OH

Cat. No. B6347093
CAS RN: 305336-82-7
M. Wt: 696.7 g/mol
InChI Key: INOZJECNSBDPGT-WDNCENIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Mca-Ala-Pro-Lys(Dnp)-OH” is a fluorogenic substrate for angiotensin-converting enzyme-2 (ACE2), a zinc-dependent carboxypeptidase . The Mca fluorescence is quenched by the Dnp group until cleavage (at Pro-Lys) separates them .


Synthesis Analysis

The synthesis of “Mca-Ala-Pro-Lys(Dnp)-OH” involves the coupling of the amino acids Ala, Pro, and Lys, with the addition of the Mca and Dnp groups . The Mca group is attached to the N-terminus of the peptide, and the Dnp group is attached to the side chain of the Lys residue .


Molecular Structure Analysis

The molecular structure of “Mca-Ala-Pro-Lys(Dnp)-OH” is characterized by the presence of the Mca and Dnp groups, which are responsible for its fluorescence properties . The peptide sequence consists of the amino acids Ala, Pro, and Lys .


Chemical Reactions Analysis

“Mca-Ala-Pro-Lys(Dnp)-OH” is a substrate for ACE2, which cleaves the peptide bond between Pro and Lys . This cleavage separates the Mca and Dnp groups, resulting in the emission of fluorescence .


Physical And Chemical Properties Analysis

“Mca-Ala-Pro-Lys(Dnp)-OH” is a synthetic peptide with fluorescence properties . The physical and chemical properties of this peptide are largely determined by the Mca and Dnp groups, as well as the amino acid sequence .

Scientific Research Applications

COVID-19 Research

Mca-Ala-Pro-Lys(Dnp)-OH: has been utilized in studies assessing the circulating renin-angiotensin system in patients with COVID-19 acute respiratory failure . This compound serves as a substrate in assays to measure enzymatic activity, which is crucial for understanding the pathophysiology of the disease and developing therapeutic strategies.

Enzyme Inhibitor Screening

The compound is a fluorogenic substrate for angiotensin-converting enzyme-2 (ACE2), a zinc-dependent carboxypeptidase . It is instrumental in inhibitor screening, where its fluorescence is quenched by the Dnp group until cleavage at Pro-Lys separates them, allowing for kinetic analysis and the identification of potential inhibitors .

Pharmacokinetics and Pharmacodynamics

In pharmacokinetic and pharmacodynamic studies, Mca-Ala-Pro-Lys(Dnp)-OH is used to quantify the enzymatic activity of ACE2 in human plasma samples . This application is vital for the development of drugs and understanding their interactions within the human body.

Renal Disease Research

The compound has been applied in research exploring renal changes after bariatric surgery in patients with severe obesity . It aids in the investigation of the renin-angiotensin system’s role in kidney function and the potential therapeutic effects of surgery on renal health.

Hypertension Studies

Studies on normotensive and hypertensive patients hospitalized with COVID-19 have used Mca-Ala-Pro-Lys(Dnp)-OH to explore changes in the plasmatic renin-angiotensin system . This research is crucial for understanding how hypertension and other cardiovascular diseases interact with viral infections.

Neurological Disorder Research

The compound’s role in the activation of the ACE2/angiotensin (1–7)/Mas receptor axis, which can trigger autophagy and suppress proinflammatory polarization in microglia, makes it a valuable tool in studying neurological disorders like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of Mca-Ala-Pro-Lys(Dnp)-OH is Angiotensin-Converting Enzyme 2 (ACE2) . ACE2 is a zinc-dependent carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure in mammals .

Mode of Action

Mca-Ala-Pro-Lys(Dnp)-OH is a fluorogenic substrate for ACE2 . The compound is designed such that the Mca (7-methoxycoumarin-4-yl)acetyl fluorescence is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at the Pro-Lys bond separates them . This cleavage is facilitated by ACE2, allowing the compound to serve as a measure of ACE2 activity .

Biochemical Pathways

In the context of the RAS, ACE2 converts angiotensin II (Ang1-8) to angiotensin 1-7 (Ang1-7) . Ang1-7 acts as a functional antagonist of Ang1-8, exhibiting vasodilatory, antiproliferative, antiangiogenic, and anti-inflammatory properties . Therefore, the action of Mca-Ala-Pro-Lys(Dnp)-OH, through its interaction with ACE2, can influence these biochemical pathways.

Pharmacokinetics

Single doses of rhACE2 caused a dose-dependent increase of systemic exposure with biphasic elimination and a dose-independent terminal half-life of 10 hours .

Result of Action

The cleavage of Mca-Ala-Pro-Lys(Dnp)-OH by ACE2 leads to a decrease in Ang1-8 levels and changes in the levels of other angiotensin system peptides . These changes can have various effects at the molecular and cellular level, depending on the specific context and the balance of the RAS.

Action Environment

The action, efficacy, and stability of Mca-Ala-Pro-Lys(Dnp)-OH can be influenced by various environmental factors. For instance, the presence of other peptidase inhibitors can prevent nonspecific conversion of the substrate . Additionally, the physiological and pathological state of the individual, such as the balance of the RAS, can also impact the action of the compound .

properties

IUPAC Name

(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZJECNSBDPGT-WDNCENIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mca-Ala-Pro-Lys(Dnp)-OH

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